molecular formula C10H10N2O2S B8472101 2-(Isopropylthio)-5-nitrobenzonitrile

2-(Isopropylthio)-5-nitrobenzonitrile

Cat. No.: B8472101
M. Wt: 222.27 g/mol
InChI Key: PXEIZTVQVDUEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropylthio)-5-nitrobenzonitrile is a nitrile-substituted aromatic compound featuring a nitro group at the 5-position and an isopropylthio (S-C(CH₃)₂) group at the 2-position of the benzene ring. The nitro group enhances electrophilicity, while the isopropylthio substituent contributes to lipophilicity, influencing solubility and reactivity in cross-coupling or nucleophilic substitution reactions .

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

5-nitro-2-propan-2-ylsulfanylbenzonitrile

InChI

InChI=1S/C10H10N2O2S/c1-7(2)15-10-4-3-9(12(13)14)5-8(10)6-11/h3-5,7H,1-2H3

InChI Key

PXEIZTVQVDUEAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 5-nitrobenzonitrile derivatives, where structural variations at the 2-position significantly alter physicochemical and functional properties. Below is a detailed comparison with structurally related analogs:

Substituent-Specific Comparisons

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Properties
2-(Isopropylthio)-5-nitrobenzonitrile Isopropylthio (S-C(CH₃)₂) C₁₀H₁₀N₂O₂S 234.26 (calculated) Moderate lipophilicity; potential thioether-mediated redox activity .
2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile 4-Chlorophenylthio (S-C₆H₄Cl) C₁₃H₇ClN₂O₂S 290.72 Enhanced stability; chlorine atom increases electrophilicity and bioactivity .
2-(Benzylamino)-5-nitrobenzonitrile Benzylamino (NH-C₆H₅CH₂) C₁₄H₁₁N₃O₂ 253.26 Amine group enables hydrogen bonding; potential in drug design .
2-Isopropoxy-5-nitrobenzonitrile Isopropoxy (O-C(CH₃)₂) C₁₀H₁₀N₂O₃ 206.20 Ether linkage improves hydrolytic stability; lower reactivity compared to thioethers .
2-{[3-(Dimethylamino)propyl]amino}-5-nitrobenzonitrile Dimethylaminopropylamino (NH-C₃H₆N(CH₃)₂) C₁₂H₁₆N₄O₂ 248.28 Tertiary amine enhances solubility in polar solvents; possible chelation .

Functional Group Impact Analysis

  • Thioether vs. Ether (S vs. O):
    Thioether-containing analogs (e.g., 2-(Isopropylthio)- and 2-[(4-Chlorophenyl)thio]-) exhibit higher lipophilicity and redox activity compared to ether derivatives (e.g., 2-Isopropoxy-). This makes thioethers more suitable for membrane-penetrating agrochemicals .
  • Amino vs. Thioether: Amino-substituted derivatives (e.g., 2-(Benzylamino)-) show improved solubility in aqueous media due to hydrogen bonding, favoring pharmaceutical applications .
  • Chlorine Substitution:
    The 4-chlorophenylthio analog demonstrates increased molecular weight (290.72 g/mol) and bioactivity, likely due to chlorine’s electron-withdrawing effect enhancing electrophilic aromatic substitution .

Stability and Reactivity

  • Thioether derivatives are prone to oxidation, forming sulfoxides or sulfones, which may alter biological activity .
  • Isopropoxy analogs are hydrolytically stable but less reactive in nucleophilic aromatic substitution due to the electron-donating nature of the oxygen atom .

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